

Application Notes and Protocols for Losartan Azide in Click Chemistry

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Compound of Interest

Compound Name: Losartan azide

Cat. No.: B10830609

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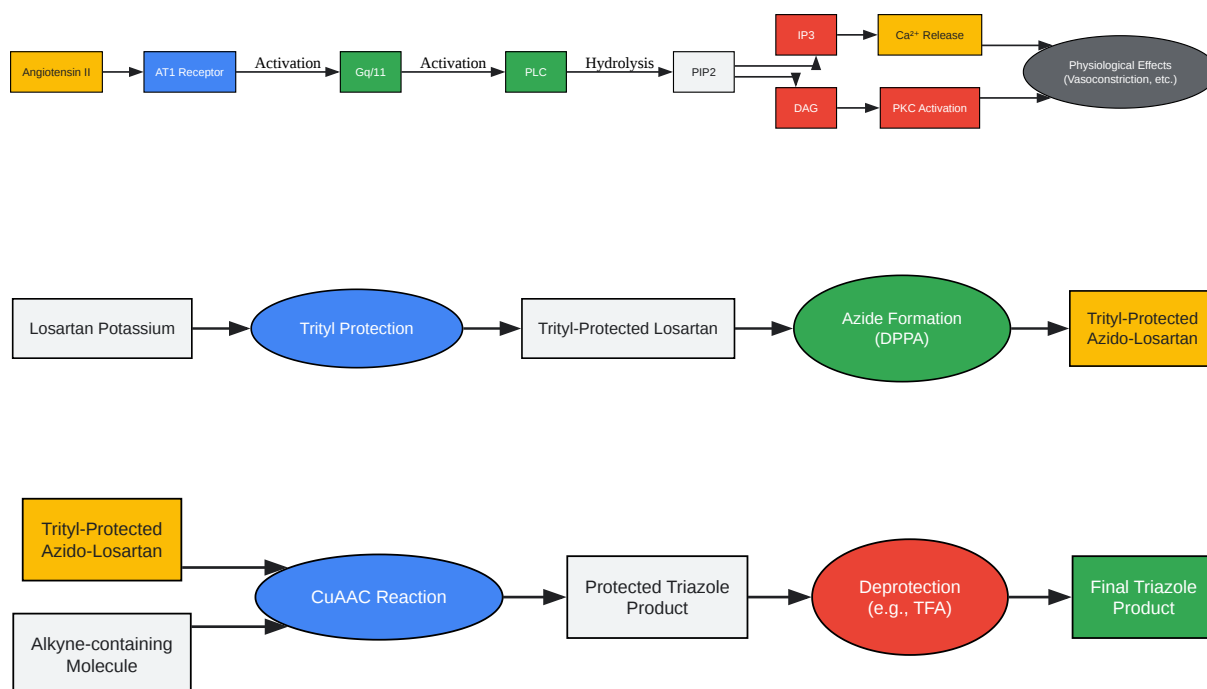
Introduction

Losartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, is widely used in the treatment of hypertension. The introduction of an azide functional group to the losartan scaffold creates "**losartan azide**," a versatile chemical probe for "click chemistry" applications. This powerful and highly efficient conjugation method allows for the covalent ligation of **losartan azide** to a wide array of alkyne-containing molecules, including fluorescent dyes, affinity tags, and complex biological macromolecules.

These application notes provide detailed protocols for the synthesis of a key **losartan azide** precursor and its subsequent use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. The primary application highlighted is the development of targeted probes for studying the AT1 receptor, a key player in cardiovascular regulation.

Angiotensin II / AT1 Receptor Signaling Pathway

Losartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, initiating a signaling cascade that leads to physiological responses such as vasoconstriction, inflammation, and cellular growth. By blocking this interaction, losartan and its derivatives can be used to modulate these pathways and as tools to study their function.



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